2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Kinase inhibitor design Purine isostere Scaffold hopping

2-(Oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1708509-73-2) is a heterocyclic small-molecule building block belonging to the imidazo[4,5-b]pyridine class, a purine isostere widely recognized as a privileged scaffold in medicinal chemistry for its ability to bind diverse kinase ATP pockets. The compound features a tetrahydropyran (oxane) substituent at the 2-position and a carboxylic acid handle at the 7-position of the fused bicyclic core (molecular formula C12H13N3O3, MW 247.25 g/mol).

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 1708509-73-2
Cat. No. B2791154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1708509-73-2
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESC1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O
InChIInChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15)
InChIKeyRMDWGBDFGJPSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1708509-73-2): A Purine-Isosteric Scaffold for Kinase-Targeted Library Synthesis


2-(Oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1708509-73-2) is a heterocyclic small-molecule building block belonging to the imidazo[4,5-b]pyridine class, a purine isostere widely recognized as a privileged scaffold in medicinal chemistry for its ability to bind diverse kinase ATP pockets [1]. The compound features a tetrahydropyran (oxane) substituent at the 2-position and a carboxylic acid handle at the 7-position of the fused bicyclic core (molecular formula C12H13N3O3, MW 247.25 g/mol) . It is commercially supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-(Oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid Cannot Be Replaced by Other Oxane-Imidazopyridine Regioisomers


The imidazopyridine chemical space contains four distinct ring-fusion regioisomers ([4,5-b], [4,5-c], [1,2-a], [1,5-a]), each presenting a unique 3D orientation of hydrogen-bonding nitrogen atoms and profoundly different target-binding profiles [1]. Within the subset of oxane-bearing carboxylic acid building blocks, the position of the carboxylate anchor and the fusion topology dictate the exit vector geometry for amide coupling, cLogP, and steric accommodation in kinase hinge regions. Consequently, the imidazo[4,5-b]pyridine-7-carboxylic acid core cannot be interchanged with the isomeric imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 2138052-42-1, C13H14N2O3, MW 246.26) or imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1783951-59-6, C13H14N2O3, MW 246.26) without altering the pharmacophore geometry and physicochemical properties . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Guide for 2-(Oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid Against Closest Analogs


Imidazo[4,5-b]pyridine Ring Fusion vs. Imidazo[1,2-a]pyridine: Hinge-Region Hydrogen-Bond Acceptor Topology

The imidazo[4,5-b]pyridine scaffold is a direct purine isostere where the N1 pyridine nitrogen and the N3 imidazole nitrogen mimic the N1 and N7 positions of the adenine ring of ATP, enabling bidentate hinge-region hydrogen bonding in kinase active sites [1]. In contrast, the imidazo[1,2-a]pyridine isomer (CAS 2138052-42-1) presents a different nitrogen atom disposition that favors alternative binding modes and is most notably exploited in GABA-A receptor modulation rather than kinase inhibition [1]. The [4,5-b] scaffold is the core of clinical-stage Aurora kinase inhibitors (e.g., CCT137690: Aurora-A IC50 = 15 nM, Aurora-B IC50 = 25 nM) and GSK-3β inhibitors (e.g., KICG1338) [2][3]. No equivalent kinase inhibitory potency has been reported for oxane-substituted imidazo[1,2-a]pyridine-3-carboxylic acid building blocks in public literature.

Kinase inhibitor design Purine isostere Scaffold hopping

7-Carboxylic Acid Exit Vector Orientation for Amide Library Synthesis vs. 1-Carboxylic Acid and 3-Carboxylic Acid Regioisomers

The target compound positions the carboxylic acid handle at the 7-position of the imidazo[4,5-b]pyridine core, projecting derivatization toward a specific exit vector that is chemically distinct from the 1-carboxylic acid of the imidazo[1,5-a]pyridine series (CAS 1783951-59-6) and the 3-carboxylic acid of the imidazo[1,2-a]pyridine series (CAS 2138052-42-1) . These regioisomers are structurally non-interchangeable: the carboxylate position determines the dihedral angle, distance from the hinge-binding motif, and steric environment for amide bond formation . The 7-carboxylic acid substituent of the target compound is directly conjugated to the pyridine ring nitrogen, conferring distinct electronic effects (predicted carboxylic acid pKa ~4.2, based on analogous imidazo[4,5-b]pyridine-7-carboxylic acid systems [1]) compared to the 1-carboxylic acid of the [1,5-a] isomer.

Parallel library synthesis Amide coupling Structure–Activity Relationship (SAR)

2-Oxan-4-yl Substituent: Conformational Restriction and Lipophilicity Modulation vs. 2-Propyl Analog

The 2-oxan-4-yl (tetrahydropyran-4-yl) substituent introduces a conformationally restricted, oxygen-containing saturated heterocycle at the 2-position of the imidazo[4,5-b]pyridine scaffold. This contrasts with the flexible 2-propyl analog (2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, CAS 1566208-00-1, C10H11N3O2, MW 205.21 g/mol) . The oxane oxygen provides an additional hydrogen-bond acceptor (total H-bond acceptors: 5 for the target compound vs. 4 for the 2-propyl analog) while the ring structure reduces the number of rotatable bonds, potentially improving binding entropy upon target engagement . The oxane ring also contributes polar surface area (estimated TPSA ~92 Ų) without adding excessive lipophilicity, supporting a balanced lipophilic ligand efficiency (LLE) profile [1].

Lipophilic ligand efficiency Conformational restriction cLogP optimization

Unsubstituted Core Comparison: 2-Oxan-4-yl Derivative Provides Direct Coupling Handle vs. 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid (Unsubstituted at C2)

The unsubstituted 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2, C7H5N3O2, MW 163.13 g/mol) represents the minimal core scaffold . The target compound incorporates the oxan-4-yl substituent pre-installed at the 2-position, converting the unsubstituted core (LogP = 0.656 ) into a more lipophilic, drug-like fragment. This pre-functionalization eliminates the need for late-stage C2 C–H activation or cross-coupling chemistry, reducing synthetic step count by an estimated 2–3 steps compared to elaborating the unsubstituted core [1]. The molecular weight increase (ΔMW = +84.12 g/mol) and the addition of the oxane oxygen provide a balanced increase in complexity and hydrogen-bonding capacity without introducing unwanted aromatic character or excessive lipophilicity.

Building block procurement Parallel synthesis Fragment elaboration

High-Impact Application Scenarios for 2-(Oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid in Scientific Procurement


Focused Kinase Inhibitor Library Synthesis via Parallel Amide Coupling

The 7-carboxylic acid handle of the target compound enables direct, high-yielding amide coupling with diverse amine building blocks to generate a focused kinase inhibitor library. The oxan-4-yl group at the 2-position pre-organizes the scaffold for ATP-site hinge binding (as supported by the [4,5-b] topology validated in Aurora and GSK-3β inhibitor programs [1]) while the carboxylate exit vector at position 7 directs substituents toward the solvent-exposed region or selectivity pocket, depending on the target kinase. This scaffold is particularly suitable for hit-to-lead campaigns against kinases where the purine-mimetic core has established SAR precedent [1].

Fragment-Based Drug Discovery (FBDD) with Direct Crystallographic Soaking Potential

With a molecular weight of 247.25 g/mol and three nitrogen atoms capable of hydrogen bonding, this compound meets the physicochemical criteria for a high-quality fragment (MW < 300, cLogP < 3.5, ≥3 hydrogen bond donors/acceptors). The pre-installed oxane ring provides additional electron density for crystallographic detection without heavy atom labeling, making the compound suitable for direct soaking into kinase crystals for X-ray co-structure determination . The carboxylic acid functional group serves as both a synthetic handle and a solubilizing moiety, facilitating fragment elaboration upon target binding confirmation .

Purine-Isosteric Scaffold Replacement in Lead Optimization

For drug discovery programs facing intellectual property constraints or ADMET liabilities with purine-based leads, the imidazo[4,5-b]pyridine scaffold offers a direct bioisosteric replacement with differentiated properties [1]. The target compound provides the 2-oxan-4-yl substitution pre-installed, which modulates lipophilicity (estimated cLogP ~2.5–3.0) and introduces conformational restriction relative to flexible alkyl analogs. This scaffold-hop strategy has been successfully employed in the development of clinical Aurora kinase inhibitors (CCT137690) and GSK-3β inhibitors (KICG1338), demonstrating the translational viability of this chemotype [2][3].

Custom Synthesis Starting Material for CRO-Sponsored Medicinal Chemistry Programs

The compound's commercial availability at 95% purity with full QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm and CymitQuimica qualifies it as a reliable starting material for contract research organization (CRO) synthesis workflows. The pre-installed oxane-4-yl group eliminates the need for late-stage tetrahydropyran installation, which typically requires specialized coupling conditions or multi-step synthesis. This reduces project timelines by an estimated 2–3 synthetic steps compared to elaborating the unsubstituted 3H-imidazo[4,5-b]pyridine-7-carboxylic acid core (CAS 78316-08-2) [4], directly lowering CRO costs and accelerating deliverable timelines.

Quote Request

Request a Quote for 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.